![molecular formula C20H25FN4O3S B2492602 N-(4-(N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 1049444-49-6](/img/structure/B2492602.png)
N-(4-(N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the queried structure often involves multiple steps, including the formation of sulfonamides and alkylated piperazine derivatives, characterized by their potential for significant biological activities. These processes typically involve reactions such as sulfonamide formation, alkylation, and subsequent characterization through techniques like molecular docking to understand their potential binding to target proteins, suggesting their utility in various applications, including medicinal chemistry and latent fingerprint analysis (Khan et al., 2019).
Molecular Structure Analysis
The structural confirmation of related compounds generally employs physicochemical and spectral characteristics, aiding in the elucidation of their molecular frameworks. Such an approach is vital for understanding the compound's interaction at the molecular level, especially in the context of their binding affinity towards biological targets, as demonstrated through various analytical techniques and molecular docking studies (Mehta et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are explored through their potential biological applications, including antibacterial, antifungal, and anticancer activities. These activities are determined through various assays and molecular docking studies, indicating the compounds' interactions with specific biological targets and their potential mechanisms of action. The diversity in biological activities suggests a broad spectrum of chemical reactivity and interactions at the molecular level (Boddu et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including solubility, crystallinity, and thermal stability, are crucial for their practical applications, especially in pharmaceutical formulations. These properties are typically investigated through various analytical techniques, providing insights into the compounds' behavior in different environments and under various conditions. For instance, X-ray diffraction studies offer valuable information on the crystalline structure, which is essential for understanding the material's physical characteristics and its potential applications (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
Exploring the chemical properties involves understanding the reactivity, stability, and interaction of the compound with different chemical agents. This includes investigations into the compound's potential as a ligand in coordination chemistry, its reactivity towards various reagents, and its stability under different chemical conditions. Such analyses are fundamental to developing applications for the compound in chemical synthesis, medicinal chemistry, and other fields (Williams et al., 2003).
properties
IUPAC Name |
N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3S/c1-16(26)23-18-4-8-20(9-5-18)29(27,28)22-10-11-24-12-14-25(15-13-24)19-6-2-17(21)3-7-19/h2-9,22H,10-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKNEHDWPZFZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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